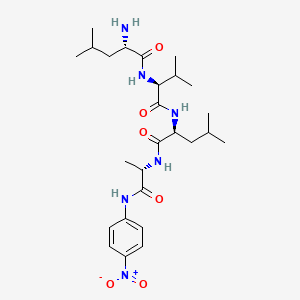

H-Leu-val-leu-ala-pna

Description

Significance of Synthetic Peptides as Biochemical Probes

Synthetic peptides have become indispensable tools in biochemistry and molecular biology. nih.gov Their importance stems from their ability to be custom-designed and synthesized with high purity, allowing researchers to probe a wide array of molecular interactions with great specificity. nih.govbeilstein-journals.org These peptides can mimic natural substrates, enabling detailed studies of enzyme kinetics, or be modified to act as inhibitors, aiding in the investigation of enzyme mechanisms and the development of new drugs. chemimpex.comnih.gov

The versatility of synthetic peptides extends to various applications, including:

Immunological Studies: As antigens to generate antibodies or to map antibody epitopes.

Structural Biology: To study protein-protein interactions and the three-dimensional structure of protein complexes.

Ligand-Receptor Studies: To investigate the binding and signaling pathways of receptors. nih.gov

Enzyme Assays: As substrates to measure enzyme activity and screen for inhibitors. chemimpex.comnih.gov

The ability to incorporate non-natural amino acids or labeling groups further enhances their utility, making them powerful probes for understanding complex biological systems. plos.orgrsc.org

Overview of Chromogenic Substrates in Enzymology

Chromogenic substrates are colorless molecules that, upon enzymatic cleavage, release a colored product, known as a chromophore. dcfinechemicals.com This color change provides a direct and easily measurable signal that is proportional to the enzyme's activity. dcfinechemicals.comdiapharma.com The principle behind their use is straightforward: the substrate is designed to be specifically recognized and cleaved by a target enzyme. dcfinechemicals.com The release of the chromophore, often p-nitroaniline (pNA) which absorbs light at a specific wavelength, can be monitored over time using a spectrophotometer. quora.comnih.gov

This technology, developed in the early 1970s, has become a vital tool in both basic research and clinical diagnostics. diapharma.comnih.gov Chromogenic assays are widely used for:

Enzyme kinetics: Determining key parameters like Michaelis-Menten constants (Km and Vmax). scbt.com

Enzyme inhibition studies: Screening for and characterizing enzyme inhibitors. scbt.com

Diagnostic assays: Measuring the levels of specific enzymes or inhibitors in biological fluids like blood. diapharma.comnih.gov

The simplicity and sensitivity of chromogenic substrates have made them a popular choice for high-throughput screening and routine laboratory tests. scbt.com

Role of Proteases in Biological Systems and Research Contexts

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org They are fundamental to virtually every biological process in all living organisms. nih.govbyjus.com Initially viewed as simple digestive enzymes, it is now understood that proteases perform highly specific and regulated functions. nih.gov

Key roles of proteases include:

Digestion: Breaking down dietary proteins into absorbable amino acids. wikipedia.orgbyjus.com

Protein Catabolism: Degrading old or damaged proteins. wikipedia.org

Cell Signaling: Activating or deactivating signaling molecules. wikipedia.orgnih.gov

Blood Coagulation: A cascade of protease activations is essential for blood clotting. wikipedia.orgbyjus.com

Immune Response: Processing antigens and regulating inflammatory responses. amano-enzyme.com

Cell Cycle and Apoptosis: Controlling cell division and programmed cell death. byjus.com

Given their central role in health and disease, proteases are significant targets for drug development. nih.gov Dysregulation of protease activity is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov Therefore, the study of proteases and the development of specific substrates and inhibitors are crucial areas of biomedical research.

Historical Development and Academic Utility of H-Leu-Val-Leu-Ala-pNA and Analogous Peptide Substrates

The use of synthetic peptide substrates dates back to the early days of enzyme kinetics research. clinicaltrialsarena.com The introduction of p-nitroanilide (pNA) as a chromogenic leaving group in the 1970s revolutionized the field, providing a sensitive and continuous method for assaying protease activity. diapharma.comnih.gov The synthesis of these peptide-pNA substrates was initially challenging due to the low nucleophilicity of the pNA amino group. nih.gov However, advancements in solid-phase peptide synthesis have made a wide variety of such substrates readily available. nih.gov

This compound itself has been identified as an optimal substrate for the continuous assay of certain proteases, such as the HSV-1 protease, with a reported kcat/Km value of 100 M⁻¹s⁻¹. hongtide.com Its specificity is a key feature, as it is not hydrolyzed by many other serine proteases. hongtide.comglpbio.com This selectivity makes it a valuable tool for studying the specific activity of its target enzymes without interference from other proteases that may be present in a sample. Research has also utilized this compound to investigate the functional importance of specific enzyme domains. For instance, studies on the TET aminopeptidase (B13392206) have employed this substrate to demonstrate the role of flexible loops in catalytic activity. nih.gov

The development of a diverse library of peptide-pNA substrates, each with different amino acid sequences, has allowed for the detailed characterization of the substrate specificity of numerous proteases. nih.govd-nb.infooup.comnih.gov This knowledge is critical for understanding the biological roles of these enzymes and for designing specific inhibitors with therapeutic potential.

Compound Information

| Compound Name |

| This compound |

| Leucine (B10760876) |

| Valine |

| Alanine (B10760859) |

| p-nitroanilide |

| Bz-Phe-Val-Arg-pNA |

| Boc-Leu-Gly-Arg-pNA |

| Z-Arg-Arg-pNA |

| H-Gly-Arg-pNA |

| H-Glu-Gly-Arg-pNA |

| H-D-Val-Leu-Arg-pNA |

| Suc-Ala-Ala-Pro-Arg-pNA |

| H-D-Leu-Thr-Arg-pNA |

| H-Leu-pNA |

| Suc-Ala-Ala-Pro-Phe-pNA |

| N-CBZ-Gly-Pro-Arg-p-nitroanilide |

| Asp-p-nitroanilide |

| Glu-p-nitroanilide |

| H-Ala-Pro-pNA |

| H-Lys-Ala-pNA |

| Bz-Arg-pNA |

| Z-Ala-Ala-Leu-pNA |

| N-Cbz-Ala-Ala-Leu-pNA |

| N-Cbz-Gly-Gly-Leu-pNA |

| Tosyl-Gly-Pro-Arg-pNA |

| Suc-Ala-Ala-Pro-Val-pNA |

This compound Properties

| Property | Value |

| Molecular Formula | C26H42N6O6 |

| Molecular Weight | 534.66 g/mol |

| CAS Number | 197970-37-9 |

| Source | Synthetic |

| Appearance | White to off-white powder |

| Purity | Typically >95% (by HPLC) |

| Solubility | Soluble in DMSO |

| Storage | -20°C |

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34)/t17-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDFCCDJZVMCK-MQGJPIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization for Research Applications

Solid-Phase Peptide Synthesis (SPPS) of H-Leu-Val-Leu-Ala-pNA

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like this compound. rsc.orgpeptide.com This technique involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing. creative-peptides.comdu.ac.in

Resin Selection and N-Terminal Attachment Strategies

The synthesis of a C-terminally modified peptide such as this compound requires careful selection of the solid support. A key consideration is the type of linker that attaches the initial amino acid to the resin, as this determines the conditions required for the final cleavage of the peptide from the support. lsu.edu For peptides with a C-terminal amide, a Rink Amide resin is a common choice. nih.gov Alternatively, specialized resins like aryl hydrazine (B178648) resins have been developed specifically for the synthesis of peptide p-nitroanilides. osti.govsigmaaldrich.com

The general process begins by attaching the C-terminal amino acid, in this case, Alanine (B10760859) (Ala), to the resin. peptide.com To prevent unwanted side reactions, the alpha-amino group and any reactive side chains of the amino acids are protected with temporary protecting groups. peptide.comdu.ac.in

Peptide Chain Elongation Techniques: Coupling Reagents and Deprotection Protocols

The peptide chain is elongated in a stepwise manner from the C-terminus to the N-terminus. nih.gov Each cycle of amino acid addition involves two main steps: deprotection of the N-terminal protecting group of the resin-bound amino acid and coupling of the next N-protected amino acid. creative-peptides.com

The most widely used N-terminal protecting group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group. du.ac.in The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.com An alternative protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed by treatment with a strong acid like trifluoroacetic acid (TFA). creative-peptides.comnih.gov An orthogonal protection scheme, where the N-terminal and side-chain protecting groups are removed under different conditions, is crucial for successful synthesis. peptide.com

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. creative-peptides.com These reagents activate the carboxyl group to make it more reactive. creative-peptides.comuni-kiel.de Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and onium salts, such as HBTU, HATU, and HCTU. nih.govuni-kiel.de The choice of coupling reagent can impact the reaction speed and help to suppress side reactions like racemization. nih.govuni-kiel.de

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Deprotection | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) |

| Side-Chain Protection | tBu (tert-butyl) based groups | Bzl (benzyl) based groups |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |

This table summarizes the two main strategies used in solid-phase peptide synthesis. du.ac.in

C-Terminal Functionalization with p-Nitroanilide (pNA) Moiety

The direct synthesis of peptide p-nitroanilides can be challenging due to the poor nucleophilicity of p-nitroaniline. osti.gov One effective strategy involves the use of an aryl hydrazine resin. osti.govsigmaaldrich.com In this method, the peptide is assembled on the hydrazine linker. Upon completion of the peptide chain, the resin-bound peptide hydrazide is oxidized to form a reactive acyl diazene (B1210634) intermediate. This intermediate then readily reacts with the p-nitroaniline to yield the desired C-terminal pNA modification. osti.gov The final deprotected peptide p-nitroanilide is then cleaved from the resin using an acid such as trifluoroacetic acid (TFA). osti.gov This approach is advantageous as it does not require pre-modification of the resin and is compatible with sensitive amino acids. osti.gov

Alternative and Advanced Peptide Synthesis Approaches for this compound Analogues

While SPPS is the workhorse for peptide synthesis, other methods exist and are continually being developed. For shorter peptides, solution-phase synthesis can be a viable option, particularly for large-scale production. rsc.org In this method, the reactions are carried out in a homogenous solution, which can be scaled up more easily than solid-phase methods. creative-peptides.com

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a technique to accelerate the synthesis process. nih.gov Microwave irradiation can shorten reaction times and improve yields, especially for longer or more difficult peptide sequences. nih.gov Additionally, the development of novel linkers and protecting groups continues to expand the toolkit for creating complex peptide analogues. rsc.orgmdpi.com For instance, "safety-catch" linkers provide an additional layer of control over the cleavage of the peptide from the resin. mdpi.com

Analytical Techniques for Confirmation of this compound Synthesis Purity and Identity for Research Use

Ensuring the purity and correct identity of the synthesized peptide is paramount for its use in research. mtoz-biolabs.com A variety of analytical techniques are employed for this purpose. ijsra.netijsra.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of a synthetic peptide. mtoz-biolabs.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for peptide analysis. mtoz-biolabs.com

In RP-HPLC, the peptide sample is injected into a column packed with a non-polar stationary phase (e.g., C18-bonded silica). mtoz-biolabs.comcreative-proteomics.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like TFA, is then passed through the column. mtoz-biolabs.com Peptides are separated based on their differential partitioning between the stationary and mobile phases. mtoz-biolabs.com A pure peptide should ideally produce a single, sharp peak in the resulting chromatogram. creative-proteomics.com The purity is determined by calculating the area of the main peak relative to the total area of all peaks. mtoz-biolabs.com For most research applications, a purity of >95% is recommended. biocat.com

| Purity Level | Recommended Applications |

| Crude or higher | Non-sensitive screening, sequence optimization |

| 75% to 85% | Peptide arrays, ELISA testing |

| 85% to 90% | Epitope mapping, non-quantitative enzyme-substrate studies |

| >95% | In-vitro bioassays, NMR studies, enzymology |

| >98% | Sensitive bioassays, clinical trials, crystallography |

This table outlines recommended peptide purity levels for various common research applications. biocat.com

Other important analytical techniques for peptide characterization include Mass Spectrometry (MS) for determining the molecular weight and confirming the amino acid sequence, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. resolvemass.caresolvemass.caintertek.com

Mass Spectrometry (MS) for Molecular Identity Verification

Mass spectrometry (MS) serves as a cornerstone analytical technique for the definitive verification of the molecular identity of synthetic peptides, including this compound. glpbio.commedchemexpress.com This method provides precise data on molecular weight and structural integrity, ensuring the correct compound has been synthesized before its use in research applications. Commercial suppliers of this compound often provide mass spectrometry data alongside the product to confirm its identity and purity. hongtide.com

The characterization process typically employs soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov In a full-scan MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, which has a molecular formula of C26H42N6O6 and a molecular weight of 534.66 g/mol , the primary ion observed would be the protonated molecular ion ([M+H]⁺) at an m/z value of approximately 535.67. hongtide.com

To further confirm the peptide's identity, tandem mass spectrometry (MS/MS) is utilized for sequence verification. nih.govresearchgate.net In this process, the parent [M+H]⁺ ion is isolated and subjected to collision-activated dissociation (CAD). This fragmentation induces cleavage along the peptide backbone, generating a predictable series of daughter ions, primarily b- and y-type ions. researchgate.net The analysis of the mass differences between the peaks in the resulting fragmentation spectrum allows for the unambiguous determination of the amino acid sequence, confirming it as Leucine-Valine-Leucine-Alanine. researchgate.netcsic.es

Table 1: Key Mass Spectrometry Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C26H42N6O6 | hongtide.com |

| Molecular Weight (Monoisotopic) | 534.66 g/mol | hongtide.com |

| Expected m/z of Protonated Ion ([M+H]⁺) | ~535.67 | hongtide.com |

| Primary Verification Method | Electrospray Ionization (ESI) or MALDI | nih.gov |

| Sequence Confirmation Method | Tandem MS (MS/MS) | nih.govresearchgate.net |

Considerations for Solubility and Handling in Aqueous Research Environments

The practical utility of peptide substrates like this compound in biochemical assays is highly dependent on their solubility and stability in the aqueous buffers used for experiments. The hydrophobic nature of the peptide sequence, which is rich in leucine (B10760876) and valine, presents challenges for its solubility in purely aqueous solutions. nih.gov Research has explicitly noted that the limited solubility of this compound can hamper the systematic evaluation of enzyme kinetics. nih.gov

For laboratory use, it is standard practice to prepare a concentrated stock solution, which is then diluted to the final working concentration in the assay buffer. Due to the compound's hydrophobicity, dissolving it directly in water or buffer can be difficult. Therefore, the recommended procedure involves first dissolving the peptide in a minimal amount of a water-miscible organic solvent, such as Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. pnabio.com Once fully dissolved, the solution can be gradually diluted with the aqueous buffer to the desired stock concentration. While some similar, less hydrophobic p-nitroanilide substrates are soluble in water, the specific sequence of this compound necessitates this use of organic co-solvents. adipogen.comcaymanchem.com

Proper handling and storage are critical to maintain the compound's integrity. As a solid, this compound should be stored at -20°C in a dry, dark environment to prevent degradation. hongtide.com After reconstitution into a stock solution, it is advisable to create single-use aliquots and store them at -20°C or -80°C. This practice minimizes damage from repeated freeze-thaw cycles, which can degrade the peptide and affect experimental reproducibility. medchemexpress.com

Table 2: Summary of Solubility and Handling for this compound

| Parameter | Recommendation | Reference |

|---|---|---|

| Aqueous Solubility | Limited; can be challenging in purely aqueous buffers. | nih.gov |

| Reconstitution Solvent | First dissolve in a minimal amount of DMSO or acetonitrile. | pnabio.com |

| Stock Solution Preparation | Dilute the organic solvent-dissolved peptide with aqueous buffer to the final concentration. | pnabio.com |

| Solid Storage | -20°C in a cool, dry, dark place. | hongtide.com |

| Solution Storage | Aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. | medchemexpress.com |

Enzymological Investigations of H Leu Val Leu Ala Pna

Substrate Specificity Profiling of H-Leu-Val-Leu-Ala-pNA

The specific amino acid sequence and length of this compound make it a selective substrate for certain classes of proteases, allowing for detailed investigations into enzyme function and substrate recognition.

Research has identified this compound as a substrate for the TET2 aminopeptidase (B13392206). nih.govresearchgate.net TET2 is a large, 0.5 MDa oligomeric enzyme that forms a tetrahedral chamber where peptide degradation occurs. researchgate.net It is a prototypical protease crucial for cellular homeostasis. researchgate.net The enzyme belongs to the M42 class of metallopeptidases and is found in all domains of life. This compound has been used as a "longer peptide substrate" to probe the functional characteristics of TET2 and its mutants, particularly investigating the role of a flexible loop within the enzyme's catalytic chamber. nih.govbiorxiv.org

This compound is primarily recognized and cleaved by aminopeptidases, such as the TET2 aminopeptidase. nih.gov Aminopeptidases sequentially remove amino acids from the N-terminus of peptides. The hydrolysis of this compound by TET2 demonstrates its utility in studying this specific family of enzymes. nih.gov

In contrast, other protease families, like serine proteases, have different substrate specificity determinants. Serine proteases typically cleave peptide bonds within a protein sequence (endopeptidases) based on the characteristics of the amino acid at the P1 position. For example, chymotrypsin (B1334515) prefers large hydrophobic residues at the P1 site. The specificity of this compound for aminopeptidases lies in its free N-terminal leucine (B10760876), which is a key recognition element for this enzyme class. The tetrapeptide nature of the substrate is also significant, as it helps in studying enzymes like TET2 that can accommodate and process longer peptide fragments, a task distinct from the cleavage of single amino acid-pNA conjugates. nih.govresearchgate.net

The sequence of this compound corresponds to the P4 to P1 positions as follows: Leu (P4), Val (P3), Leu (P2), and Ala (P1), with the cleavage occurring at the Ala-pNA bond. The ability of TET2 aminopeptidase to process this substrate indicates that its active site can accommodate this specific sequence of hydrophobic amino acids. Studies on TET peptidases suggest that evolutionary changes may have broadened their substrate specificity. nih.gov The successful hydrolysis of this substrate is influenced by key structural elements within the enzyme, such as a highly conserved and flexible loop in the catalytic chamber. nih.govresearchgate.net Mutations within this loop, for instance at histidine 123 or a Pro-Pro motif, significantly reduce the enzyme's ability to hydrolyze this compound, demonstrating that enzyme conformation, beyond simple P1-P4 preference, is critical for recognition and catalysis. biorxiv.orgresearchgate.net

The selectivity of this compound as a substrate is determined by several features of its peptide sequence. Its length as a tetrapeptide makes it a more complex substrate than simple amino acid-pNA conjugates like H-Leu-pNA, allowing for the study of enzymes that process larger peptide fragments generated by proteasomes. nih.govresearchgate.net The hydrophobic nature of the constituent amino acids (Leucine, Valine, Alanine) is also a key determinant, targeting proteases that have a preference for such residues. The use of this compound in comparison with H-Leu-pNA has shown that while the kinetic response may differ, the qualitative impact of enzyme mutations on activity remains consistent across substrates of varying lengths. nih.govbiorxiv.orgresearchgate.net This indicates that certain enzymatic features, like the integrity of the catalytic loop in TET2, are fundamental determinants of substrate processing, regardless of the substrate's specific length. nih.gov

Influence of P1-P4 Subsite Preferences on this compound Recognition

Kinetic Characterization of Enzyme-Catalyzed Hydrolysis of this compound

Kinetic studies provide quantitative insight into the efficiency and mechanism of enzyme-catalyzed reactions. For this compound, such analyses are crucial for understanding its interaction with specific proteases.

A systematic evaluation of the Michaelis-Menten parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), for the hydrolysis of this compound by TET2 aminopeptidase has been challenging. nih.govresearchgate.netresearchgate.net The primary obstacle reported in the literature is the limited solubility of this tetrapeptide substrate, which prevents the generation of a full kinetic profile across a range of concentrations. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net

Despite the inability to determine precise Kₘ and kcat values, qualitative and comparative kinetic analyses have been performed. nih.govbiorxiv.org Time-course assays using a fixed concentration of this compound (1 mM) have demonstrated significant differences in hydrolysis rates between wild-type TET2 and its functional mutants. nih.govbiorxiv.orgresearchgate.net These experiments show a dramatically reduced rate of hydrolysis for mutants affecting a key flexible loop within the enzyme, such as H123F, H123Y, and a PP to GG substitution. biorxiv.orgresearchgate.net

The findings from these assays are in good qualitative agreement with kinetic data obtained using the shorter, more soluble substrate H-Leu-pNA. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net For H-Leu-pNA, mutations in the TET2 enzyme lead to a substantial increase in Kₘ (indicating reduced substrate binding affinity) and a decrease in catalytic efficiency (kcat/Kₘ). nih.govbiorxiv.org This suggests that the stability of the enzyme-substrate complex is diminished by these mutations. nih.govbiorxiv.org Given the qualitative agreement, it is inferred that a similar effect occurs during the hydrolysis of this compound. nih.govbiorxiv.org

Table 1: Qualitative Hydrolysis of this compound by TET2 and Mutants This table summarizes the observed enzymatic activity on the this compound substrate based on time-trace assays. biorxiv.orgresearchgate.net

| Enzyme Version | Relative Hydrolysis Rate |

| Wild-Type (WT) TET2 | Normal |

| H123F Mutant | Significantly Reduced |

| H123Y Mutant | Significantly Reduced |

| Δ(122,126) Mutant | Significantly Reduced |

| PP→GG Mutant | Significantly Reduced |

Table 2: Michaelis-Menten Kinetic Parameters for H-Leu-pNA Hydrolysis by TET2 and Mutants This table presents the kinetic parameters for the shorter substrate, H-Leu-pNA, which are in qualitative agreement with the behavior observed for this compound. nih.govbiorxiv.org The data highlights the reduced affinity and efficiency of the mutant enzymes.

| Enzyme Version | 1/Kₘ (mM⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Wild-Type (WT) TET2 | ~250 | ~3500 |

| H123F Mutant | ~25 | ~250 |

| H123K Mutant | ~150 | ~1500 |

| H123Y Mutant | ~40 | ~400 |

| Δ(122,126) Mutant | ~50 | ~500 |

| PP→GG Mutant | ~25 | ~250 |

Factors Affecting Enzyme Kinetics: pH, Temperature, and Ionic Strength

The catalytic efficiency of enzymes is profoundly influenced by the physicochemical environment. Factors such as pH, temperature, and ionic strength can significantly alter the rate of enzymatic reactions, including the hydrolysis of peptide substrates like this compound. While specific studies detailing the effects of these factors on the hydrolysis of this compound are not extensively available in the reviewed literature, general principles of enzyme kinetics allow for an informed discussion of their likely impact.

pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the substrate itself. For serine proteases, a catalytic triad (B1167595), typically involving histidine, aspartate, and serine, is crucial for activity. The ionization state of the histidine residue is particularly pH-sensitive, and its proper protonation is essential for general acid-base catalysis. libretexts.org For instance, many serine proteases exhibit maximum activity in a neutral to alkaline pH range (pH 7-9). researchgate.netnih.gov For metalloaminopeptidases, the pH can influence the ionization state of key catalytic residues and the bound metal ions, which are often essential for substrate binding and catalysis. acs.org Studies on the leucine aminopeptidase from Pseudomonas aeruginosa (PaPepA) with the substrate Leu-pNA showed that kinetic parameters are evaluated in the pH range of 6.5–8.5. nih.govacs.org Similarly, the herpes simplex virus type 1 (HSV-1) protease, a serine protease, demonstrates optimal cleavage of peptide substrates at pH 8.0. nih.gov It is therefore anticipated that the hydrolysis of this compound by such enzymes would also exhibit a similar pH dependency, with a decrease in activity at pH values that deviate significantly from the optimum.

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for enzymatic activity can vary widely depending on the enzyme's source organism. For example, proteases from thermophilic organisms can have optimal temperatures as high as 80°C or more, while those from mesophiles typically function best at moderate temperatures. nih.govmdpi.com The stability of the enzyme at different temperatures is also a critical factor. For instance, a subtilisin from Fictibacillus arsenicus shows an optimal temperature of 80°C, while a protease from Volvariella volvacea has an optimum of 50°C. nih.govmdpi.com The TET2 aminopeptidase, which can process this compound, is derived from a hyperthermophilic organism and is expected to have a high optimal temperature. nih.gov The rate constant (kcat) for TET enzymes can reach several thousand s⁻¹ at their physiological temperatures. nih.gov

Steady-State Kinetic Assays Utilizing this compound

The tetrapeptide this compound has been utilized as a chromogenic substrate in steady-state kinetic assays for various proteases. nih.govresearchgate.net The cleavage of the p-nitroanilide (pNA) group from the peptide results in the release of a yellow-colored product that can be monitored spectrophotometrically, allowing for a continuous assay of enzyme activity. nih.gov

One study investigating the TET2 aminopeptidase from Pyrococcus horikoshii employed this compound as a longer peptide substrate to complement studies with the shorter substrate, H-Leu-pNA. nih.govresearchgate.net However, the limited solubility of this compound hampered a systematic evaluation of its K_m and k_cat values. nih.govresearchgate.net Despite this limitation, the time traces of the enzymatic assay with this compound were in good qualitative agreement with the data obtained from H-Leu-pNA, suggesting that it is a viable, albeit challenging, substrate for this enzyme. nih.govresearchgate.net

In contrast, this compound has been described as an optimal peptide substrate for the continuous assay of the herpes simplex virus type 1 (HSV-1) protease. For this enzyme, a k_cat/K_m value of 100 M⁻¹s⁻¹ has been reported. It was also noted that other serine proteases did not hydrolyze this substrate, indicating a degree of specificity. researchgate.net

Table 1: Reported Steady-State Kinetic Parameters for this compound Hydrolysis This table is interactive. Click on the headers to sort the data.

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Comments | Source(s) |

|---|---|---|---|---|---|

| TET2 Aminopeptidase | Not Determined | Not Determined | Not Determined | Limited solubility of the substrate prevented systematic evaluation. | nih.govresearchgate.net |

| HSV-1 Protease | Not Reported | Not Reported | 100 | Described as an optimal substrate. | researchgate.net |

Pre-Steady-State Kinetic Studies of this compound Turnover

Pre-steady-state kinetics involves the study of the initial moments of an enzymatic reaction, typically within the first few milliseconds, before the reaction reaches a steady state. This approach allows for the direct measurement of individual rate constants for steps in the catalytic cycle, such as substrate binding, chemical transformation (acylation and deacylation for serine proteases), and product release. Such studies often require specialized equipment like stopped-flow or quench-flow instruments to handle the rapid mixing and short reaction times.

A review of the available scientific literature did not yield any specific studies that have conducted pre-steady-state kinetic analysis of the turnover of this compound by any protease. While pre-steady-state kinetic studies have been performed on various proteases using other substrates to elucidate their catalytic mechanisms, similar detailed investigations involving this compound have not been reported. biorxiv.org For example, pre-steady-state analysis of other substrates has been used to determine whether acylation or deacylation is the rate-limiting step in serine protease catalysis. asm.org The absence of such data for this compound means that the individual rate constants for its binding and cleavage remain undetermined.

Mechanistic Insights into Protease Action on this compound

Investigation of Enzyme-Substrate Complex Formation and Stability

The formation of a stable enzyme-substrate (ES) complex is a prerequisite for enzymatic catalysis. The stability of this complex is a key determinant of the Michaelis constant (K_m), with a more stable complex generally leading to a lower K_m value.

Research on the TET2 aminopeptidase has provided insights into the formation and stability of the ES complex with this compound. nih.gov In this dodecameric enzyme, a flexible loop within the catalytic chamber plays a crucial role in substrate interaction. nih.govresearchgate.net Mutational studies on this loop have demonstrated its importance for the stability of the ES complex. When conserved residues within this loop, such as those in the Pro-Pro-His motif, were mutated, or when the loop was shortened, the stability of the ES complex was significantly reduced. nih.gov This was reflected in an increase in the K_m value for the shorter substrate H-Leu-pNA by up to an order of magnitude. nih.gov Although quantitative K_m values could not be determined for this compound due to its poor solubility, the qualitative agreement in the kinetic behavior between the two substrates suggests that the stability of the ES complex with this compound is similarly affected by these mutations. nih.govresearchgate.net These findings indicate that the loop acts to stabilize the substrate within the active site, thereby enhancing the enzyme's affinity for the peptide. nih.gov

Proposed Catalytic Mechanisms Inferred from this compound Hydrolysis Data

While direct mechanistic studies based solely on the hydrolysis of this compound are limited, the catalytic mechanisms can be inferred from the known mechanisms of the enzyme classes that utilize this substrate.

TET2 Aminopeptidase: TET2 is a binuclear metallo-aminopeptidase. nih.gov The proposed catalytic mechanism for this class of enzymes involves the two metal ions in the active site, which are typically zinc. acs.orgnih.gov These metal ions are bridged by a water molecule, which is activated for nucleophilic attack on the scissile peptide bond of the substrate. nih.gov The hydrolysis of this compound by TET2 is therefore presumed to follow this general mechanism, where the N-terminal leucine is cleaved off.

HSV-1 Protease: The herpes simplex virus type 1 (HSV-1) protease is a serine protease. nih.govpnas.org Serine proteases employ a characteristic catalytic triad of serine, histidine, and aspartate in their active site. libretexts.org The catalytic mechanism proceeds via a double displacement reaction involving the formation of a covalent acyl-enzyme intermediate. mdpi.com In the first step (acylation), the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to release the C-terminal portion of the substrate (in this case, pNA) and form the acyl-enzyme intermediate. In the second step (deacylation), a water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This intermediate then breaks down, releasing the N-terminal portion of the substrate and regenerating the free enzyme. mdpi.com

Role of Enzyme Active Site Residues in this compound Cleavage

The specific amino acid residues in the enzyme's active site are critical for both substrate binding and the chemical steps of catalysis.

TET2 Aminopeptidase: In the TET2 aminopeptidase, while the catalytic zinc ions and the residues coordinating them are central to catalysis, other residues also play important roles. As mentioned previously, a highly conserved histidine residue (H123) located in a flexible loop near the active site is thought to be crucial for stabilizing the substrate in the active site. nih.gov It is speculated that this histidine may form hydrogen bonds with the substrate, thereby contributing to the stability of the enzyme-substrate complex. nih.gov The conformationally restricted Pro-Pro motif preceding this histidine may be important for positioning it correctly within the active site for substrate interaction. nih.gov Mutations of these loop residues lead to a significant reduction in enzymatic activity, underscoring their importance in the effective cleavage of substrates like this compound. nih.govresearchgate.net

HSV-1 Protease: For the HSV-1 protease, the catalytic triad, which includes a serine residue, is essential for the cleavage of peptide bonds. nih.govpnas.org While specific studies detailing the interaction of the this compound substrate with the active site residues of HSV-1 protease are not available, it is known that the enzyme exhibits a strict preference for alanine (B10760859) at the P1 position and serine at the P1' position of its natural substrates. acs.org The cleavage of this compound occurs between the alanine and the p-nitroanilide group, mimicking the P1-P1' cleavage site. The residues of the protease that form the S1 and S1' binding pockets would be responsible for this specificity. The interaction of the substrate's side chains (Leu, Val, Leu, Ala) with the corresponding S4 to S1 pockets of the enzyme would also contribute to the binding affinity and catalytic efficiency.

Methodological Developments and Assay Design Utilizing H Leu Val Leu Ala Pna

Development of Continuous Spectrophotometric Assays for Protease Activity

The core application of H-Leu-Val-Leu-Ala-pNA lies in the development of continuous spectrophotometric assays for measuring protease activity. This method relies on the principle that the hydrolysis of the amide bond between the tetrapeptide and the p-nitroanilide moiety by a protease releases the yellow-colored pNA. The rate of pNA formation, and thus the rate of the enzymatic reaction, can be monitored in real-time by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm. caymanchem.comnih.gov

This continuous monitoring offers a significant advantage over endpoint assays, as it provides detailed kinetic information about the enzyme's activity throughout the reaction. Researchers can directly observe the initial velocity of the reaction, which is crucial for determining kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). The direct and continuous nature of the assay minimizes the need for sample quenching at various time points, streamlining the experimental workflow.

In a study investigating the enzymatic activity of the TET2 aminopeptidase (B13392206), this compound was employed as a substrate to continuously monitor the cleavage process. The absorbance change induced by the release of pNA was measured at 410 nm, providing a direct measure of the enzyme's catalytic efficiency. nih.gov

Optimization of Assay Conditions for High-Throughput Screening of Proteases

The characteristics of this compound make it well-suited for high-throughput screening (HTS) of protease inhibitors and for identifying novel proteases. The spectrophotometric nature of the assay is readily adaptable to multi-well plate formats, such as 384-well plates, allowing for the simultaneous analysis of a large number of samples. nih.gov

Optimization of assay conditions is critical for successful HTS campaigns. Key parameters that are typically optimized include:

Substrate Concentration: The concentration of this compound is a crucial factor. While higher concentrations can lead to stronger signals, the limited solubility of this peptide can be a constraining factor. nih.govresearchgate.net In some studies, a concentration of 1 mM has been used, though it was noted that this approached the solubility limit of the compound. nih.govresearchgate.netresearchgate.net

Enzyme Concentration: The amount of protease used must be carefully determined to ensure that the reaction rate is linear over the desired time course and falls within the detection limits of the spectrophotometer.

Buffer Composition and pH: The pH and ionic strength of the reaction buffer can significantly impact enzyme activity. These conditions must be optimized to reflect the physiological environment of the protease or to maximize its activity.

Temperature: Enzyme kinetics are highly sensitive to temperature. Assays are typically performed at a constant, controlled temperature to ensure reproducibility. For instance, some assays with this compound have been conducted at 50°C. nih.gov

Incubation Time: For endpoint assays derived from HTS, the incubation time is a critical parameter that is optimized to achieve a sufficient signal-to-noise ratio.

The use of plate readers capable of kinetic measurements allows for the efficient collection of data from multiple wells simultaneously, making this compound a valuable tool for screening large compound libraries for potential protease modulators.

Application in Real-Time Monitoring of Enzyme Reactions

The ability to continuously monitor the hydrolysis of this compound in real-time provides rich kinetic data that is essential for a detailed understanding of enzyme mechanisms. By measuring the initial rates of reaction at various substrate concentrations, researchers can determine key kinetic parameters.

For example, in the study of TET2 aminopeptidase, time-course experiments using this compound allowed for the direct observation of enzymatic activity over time. nih.gov Although the limited solubility of the substrate hindered a systematic evaluation of KM and kcat in this particular case, the real-time data provided valuable qualitative insights into the enzyme's function and the effects of mutations. nih.govresearchgate.net

The data generated from these real-time assays can be fitted to the Michaelis-Menten equation to calculate KM and Vmax. This information is fundamental for characterizing the catalytic efficiency of an enzyme and for comparing the activity of different enzymes or enzyme variants.

Table 1: Representative Data from Real-Time Monitoring of TET2 Aminopeptidase with this compound

| Mutant | Description | Relative Activity (Qualitative) |

|---|---|---|

| Wild-Type (WT) | Unmodified TET2 enzyme | Baseline activity |

| H123F | Mutation of Histidine 123 to Phenylalanine | Significantly reduced activity |

| H123Y | Mutation of Histidine 123 to Tyrosine | Significantly reduced activity |

| Δ122+Δ126 | Deletion of residues 122 and 126 | Significantly reduced activity |

| PP to GG | Replacement of Pro-Pro motif with Gly-Gly | Significantly reduced activity |

This table is a qualitative representation based on findings where this compound was used to confirm results from a shorter substrate, H-Leu-pNA. nih.govresearchgate.netresearchgate.net

Adaptation for Specific Research Scenarios (e.g., Crude Enzyme Preparations, Synergistic Enzyme Studies)

While purified enzymes are ideal for detailed kinetic analysis, this compound can also be adapted for use in more complex biological samples, such as crude enzyme preparations. In these scenarios, the specificity of the substrate for the target protease is a key consideration. If the substrate can be cleaved by multiple proteases present in the crude extract, the resulting activity will be a composite of all active enzymes. However, if the substrate is relatively specific, it can provide a valuable measure of the target protease's activity without the need for extensive purification.

Furthermore, this substrate can be employed in studies of synergistic or antagonistic effects between different enzymes. For example, one could investigate how the presence of one enzyme affects the activity of a protease that cleaves this compound. By monitoring the rate of pNA release in the presence and absence of the second enzyme, researchers can gain insights into complex enzymatic interactions.

The versatility of this compound as a substrate, from detailed kinetic studies with purified enzymes to activity measurements in more complex mixtures, underscores its importance in the field of enzymology.

Broader Academic Applications and Research Paradigms Involving H Leu Val Leu Ala Pna

H-Leu-Val-Leu-Ala-pNA as a Model Substrate in Fundamental Enzymology Research.chemimpex.comnih.govacs.org

This compound is frequently employed as a model substrate in fundamental enzymology research, particularly in the investigation of proteases. chemimpex.comnih.gov The cleavage of the amide bond between the alanine (B10760859) residue and the p-nitroanilide group by a protease releases p-nitroaniline, a yellow-colored compound that can be easily quantified using spectrophotometry. This allows for a continuous and straightforward assay to measure enzyme activity and to determine key kinetic parameters. acs.org

The specific sequence of this compound makes it an optimal substrate for certain proteases, such as the herpes simplex virus type 1 (HSV-1) protease, for which it exhibits a kcat/Km value of 100 M⁻¹s⁻¹. hongtide.comglpbio.com This specificity allows researchers to probe the active site of enzymes and understand how the arrangement of amino acid residues within the enzyme contributes to its catalytic activity and substrate recognition. nih.gov By observing how mutations in an enzyme affect its ability to hydrolyze this compound, scientists can deduce the roles of specific amino acid residues in the catalytic mechanism. nih.gov For instance, studies on the TET2 aminopeptidase (B13392206) have utilized this substrate to demonstrate that mutations in a flexible loop region significantly reduce enzymatic activity, highlighting the loop's importance in substrate binding or catalysis. nih.gov

| Enzyme | Research Focus | Key Finding with this compound |

| TET2 Aminopeptidase | Role of a flexible loop in catalysis | Mutations in the loop reduced the enzyme's ability to hydrolyze the substrate, indicating the loop's functional importance. nih.gov |

| HSV-1 Protease | Substrate specificity and kinetics | This compound was identified as an optimal substrate for continuous assays. hongtide.comglpbio.com |

| Bacillus subtilis Aminopeptidase (BSAP) | Altering substrate specificity | Mutations in the substrate-binding region altered the enzyme's preference for different aminoacyl-pNA substrates. nih.gov |

The interaction between an enzyme and its substrate is a dynamic process involving conformational changes in both molecules. nih.govpnas.org this compound can be used to study these dynamics. The binding of this substrate to an enzyme can induce conformational shifts that are critical for catalysis. researchgate.net Techniques such as magic-angle spinning (MAS) NMR spectroscopy have been used in conjunction with substrates like this compound to reveal how the conformational dynamics of an enzyme, such as the movement of flexible loops, are coupled to its catalytic function. nih.gov These studies provide insights into how enzymes achieve their high catalytic efficiency and specificity. researchgate.net

Studies on Enzyme Structure-Function Relationships

Contributions to Peptide Chemistry and Peptidomimetic Design.nih.govoup.comnih.gov

The well-defined structure of this compound makes it a valuable starting point for the design and synthesis of novel peptides and peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. nih.gov

By systematically modifying the amino acid sequence of this compound, researchers can investigate structure-activity relationships (SAR). nih.gov For example, replacing one of the leucine (B10760876) residues with a different amino acid can reveal the importance of that specific residue for enzyme recognition and hydrolysis. acs.org These SAR studies are crucial for the rational design of more potent and selective enzyme inhibitors or substrates. mdpi.com The synthesis of various peptide aldehydes, for instance, has been guided by the structures of known substrates to develop potent proteasome inhibitors. mdpi.com

| Modification Type | Purpose | Example Application |

| Amino Acid Substitution | To determine the role of individual residues in enzyme binding. | Replacing Leu in a peptide to probe hydrophobic pocket interactions in an enzyme's active site. acs.org |

| Backbone Modification | To create peptidomimetics with enhanced stability. | Designing proteasome inhibitors with altered peptide bonds to resist degradation. nih.gov |

| N- and C-terminal Modifications | To improve properties like cell permeability or to attach reporter groups. | Conjugating a peptide to a fluorescent dye for imaging studies. |

This compound or its analogues can be incorporated into larger, more complex molecules for various research applications. Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a peptide-like backbone that can bind to DNA or RNA with high specificity. acs.org Conjugating peptides like this compound to PNAs can enhance their cellular uptake, which is a major challenge for the therapeutic use of PNAs. acs.orgmedsci.org The peptide portion can act as a cell-penetrating peptide, facilitating the delivery of the PNA cargo into the cell. medsci.org Such conjugates are being explored for applications in antisense therapy and molecular diagnostics. frontiersin.org

Synthesis of Modified this compound Analogues for Structure-Activity Relationship Studies

Use in Comparative Enzymology and Evolutionary Studies of Proteases.nih.govscispace.comnih.gov

The substrate this compound can be used to compare the activity and specificity of proteases from different organisms. ucp.pt By testing the ability of a range of proteases to hydrolyze this substrate, researchers can gain insights into the evolutionary relationships between these enzymes. nih.gov For example, comparing the kinetic parameters of different serine proteases with this compound can reveal conserved features of the active site and substrate-binding pockets, as well as differences that have arisen through evolution to accommodate different biological roles. ucp.pt Studies on subtilisin mutants, for instance, have used synthetic peptide substrates to understand the role of specific loops in enzyme activity and stability, providing clues about their evolutionary adaptation. nih.gov

In Vitro Research Models for Protease Inhibition Studies and Biochemical Characterization

The synthetic peptide this compound serves as a crucial tool in biochemical and enzymatic research, primarily as a chromogenic substrate for in vitro studies of proteases. chemimpex.com Its specific amino acid sequence allows for the investigation of enzyme kinetics, substrate specificity, and the screening of potential enzyme inhibitors. chemimpex.combiorxiv.org The core of its utility lies in the p-nitroaniline (pNA) moiety attached to the peptide. When a protease cleaves the peptide bond at the C-terminus of the alanine residue, free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength (typically 405 nm), which allows for its easy and continuous quantification using a spectrophotometer. acs.orgtandfonline.com The rate of pNA release is directly proportional to the enzymatic activity, providing a straightforward method for measuring reaction rates. tandfonline.com

Detailed Research Findings

In vitro models utilizing this compound are fundamental for the biochemical characterization of various proteases. Researchers employ this substrate to determine key enzymatic parameters and understand the functional mechanisms of these enzymes.

Enzyme Specificity and Kinetics: The compound has been identified as an optimal substrate for the continuous assay of Herpes Simplex Virus Type 1 (HSV-1) protease, a serine protease. hongtide.com Studies have shown that other serine proteases did not hydrolyze this compound, indicating a high degree of specificity. hongtide.com The efficiency of this enzymatic reaction has been quantified, with a kcat/Km value of 100 M⁻¹s⁻¹. hongtide.com Kinetic studies with similar peptide-pNA substrates are widely used to characterize the substrate preferences of various protease families, such as chymotrypsins and elastases. nih.govnih.gov For instance, the specificity of human pancreatic elastase 2 has been explored using a range of peptide p-nitroanilides, revealing its preference for peptides with large hydrophobic residues at the cleavage site. nih.gov

Investigation of Enzyme Complexes: this compound has been used in conjunction with other substrates like Leucine-p-nitroanilide (Leu-pNA) to probe the function of large, multi-subunit enzyme complexes. biorxiv.org For example, research on the 0.5 MDa TET aminopeptidase from Pyrococcus horikoshii has utilized these substrates to understand the enzyme's functional control and allosteric activation. biorxiv.orgasm.org Such studies are critical for linking the structural dynamics of large protein machinery to their catalytic function. biorxiv.org

Protease Inhibition Assays: A primary application of this compound is in the screening and characterization of protease inhibitors. In these assays, the enzyme is incubated with the substrate in the presence and absence of a potential inhibitor. A reduction in the rate of pNA release signifies inhibitory activity. This model is essential in drug discovery for identifying compounds that can modulate the activity of proteases implicated in disease pathways. chemimpex.com

The following tables summarize data from typical in vitro studies involving this compound and similar chromogenic substrates.

Table 1: Enzyme-Substrate Interaction Profile This table details specific proteases studied using this compound and related substrates.

| Enzyme | Substrate(s) | Research Focus |

| HSV-1 Protease | This compound | Continuous assay development, substrate specificity. hongtide.com |

| TET2 Aminopeptidase | This compound, Leu-pNA | Functional control, allosteric activation, structural dynamics. biorxiv.org |

| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-pNA | Substrate specificity, kinetic characterization. nih.gov |

| Human Chymotrypsins | Suc-Ala-Ala-Pro-Leu-pNA | Primary substrate specificity, isoform differences. nih.gov |

| Leucine Aminopeptidases (PepA) | Leu-pNA | Mechanistic studies, product inhibition. acs.org |

Table 2: Illustrative Kinetic Parameters for Protease Activity This table presents kinetic constants determined for various proteases using this compound or structurally related peptide-pNA substrates.

| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| HSV-1 Protease | This compound | N/A | N/A | 100 hongtide.com |

| Human Chymotrypsin (B1334515) C (CTRC) | Suc-Ala-Ala-Pro-Leu-pNA | 0.47 | 11 | 23,404 nih.gov |

| Human Pancreatic Elastase 2 (CELA2A) | Suc-Ala-Ala-Pro-Leu-pNA | 0.08 | 0.03 | 375 nih.gov |

| Human Pancreatic Elastase 3A (CELA3A) | Suc-Ala-Ala-Pro-Leu-pNA | 0.16 | 0.07 | 438 nih.gov |

| N/A: Data not available in the cited sources. |

Table 3: Typical Components of an In Vitro Protease Assay using pNA Substrates This table outlines the common experimental conditions for conducting protease activity assays with chromogenic substrates like this compound.

| Component | Description / Typical Range | Purpose |

| Buffer System | Tris-HCl, HEPES, Phosphate Buffer biorxiv.orgacs.orgmdpi.com | Maintains a stable pH for optimal enzyme activity. |

| pH | 7.0 - 9.5 acs.orgasm.org | Enzyme activity is highly pH-dependent; range is optimized for the specific protease. |

| Temperature | 25°C - 37°C acs.orgmdpi.com | Controls the rate of the enzymatic reaction. |

| Substrate | This compound or other peptide-pNA | The molecule cleaved by the enzyme to produce a signal. |

| Substrate Concentration | Varied (e.g., 0.1 to 6.4 mM) biorxiv.org | Used to determine kinetic parameters like Kₘ and Vₘₐₓ. |

| Enzyme | Purified protease of interest | The catalyst for the reaction. |

| Detection Method | Spectrophotometry | Measures the absorbance of released p-nitroaniline. |

| Detection Wavelength | 405 nm acs.orgmdpi.com | The wavelength at which free p-nitroaniline exhibits maximum absorbance. |

| Assay Vessel | 96-well microplates acs.org | Allows for high-throughput screening and analysis of multiple samples simultaneously. |

Advanced Research Avenues and Future Perspectives for H Leu Val Leu Ala Pna Studies

Integration with Advanced Spectroscopic Techniques for Molecular-Level Understanding

To achieve a granular view of the enzymatic processing of H-Leu-Val-Leu-Ala-pNA, researchers are increasingly integrating sophisticated spectroscopic techniques. These methods move beyond simple rate measurements to probe the structural dynamics and electronic environment of the substrate and enzyme during catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Magic-Angle Spinning (MAS) NMR are being employed to study enzyme-substrate complexes in a state that is close to physiological. researchgate.netnih.gov For instance, MAS NMR has been used to investigate the functional control of the 0.5 MDa TET2 aminopeptidase (B13392206), where this compound served as a longer peptide substrate to complement data from simpler substrates like H-Leu-pNA. researchgate.netnih.gov These studies can reveal conformational changes in the enzyme upon substrate binding and provide insights into the role of specific residues in the catalytic process. researchgate.netnih.gov

Fluorescence Spectroscopy: While the pNA moiety is chromogenic, future studies could involve replacing it with a fluorophore to create a fluorogenic analog of this compound. Techniques like Förster Resonance Energy Transfer (FRET) can then be used. In a FRET-based assay, a donor fluorophore and an acceptor quencher are incorporated into the peptide sequence. Cleavage of the peptide by a protease separates the pair, resulting in a measurable increase in fluorescence. nih.gov This approach offers significantly higher sensitivity compared to absorbance-based measurements. pnas.org Monitoring changes in fluorescence intensity and lifetime provides detailed kinetic information and can be used in high-throughput screening formats. nih.govpnas.org

Absorbance Spectroscopy: Advanced applications of absorbance spectroscopy, such as stopped-flow techniques, allow for the study of pre-steady-state kinetics. acs.org By rapidly mixing the enzyme and this compound, researchers can observe the initial burst of product formation, providing data on individual steps in the catalytic cycle, such as substrate binding and the first turnover. acs.orgnih.gov The release of the p-nitroaniline (pNA) group is monitored by the increase in absorbance at 405 nm. nih.govtandfonline.com

| Spectroscopic Technique | Information Gained | Example Application with Substrates like this compound |

| MAS NMR Spectroscopy | Enzyme-substrate complex structure, conformational changes, residue-specific interactions. | Studying large enzyme complexes like TET2 aminopeptidase to understand how mutations or loop dynamics affect substrate binding and activity. researchgate.netnih.gov |

| Fluorescence (FRET) | Highly sensitive kinetic data, enzyme activity in real-time, suitable for HTS. | Development of fluorogenic substrates where cleavage leads to a fluorescence signal, allowing for more sensitive detection of proteolytic activity. nih.govpnas.org |

| Stopped-Flow Absorbance | Pre-steady-state kinetics, rates of individual catalytic steps. | Measuring the initial rapid cleavage of the substrate to determine parameters beyond simple Michaelis-Menten kinetics. acs.org |

Computational Modeling and Simulation Approaches to Predict Interactions and Kinetics

Computational methods are becoming indispensable for complementing experimental studies of enzyme-substrate interactions. These approaches can predict binding affinities and reaction kinetics, guiding the design of new experiments and inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound peptide as it approaches and binds to the active site of a protease. These simulations provide a visual and energetic understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov By observing the conformational changes in both the enzyme and the substrate over time, researchers can elucidate the mechanism of substrate recognition and the initial steps of catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed look at the bond-breaking and bond-forming events of the hydrolysis reaction, QM/MM methods can be applied. In this approach, the reactive center (the scissile amide bond and the catalytic residues of the enzyme) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the calculation of reaction energy barriers and the elucidation of the transition state structure.

Kinetic Modeling: Software like Kintek Global Explorer can be used to perform global fitting of experimental kinetic data obtained from assays with this compound. acs.org This allows for the determination of complex kinetic parameters and the robust comparison of different kinetic models, helping to distinguish between various possible reaction mechanisms, such as distributive versus processive catalysis. acs.org

| Computational Approach | Objective | Relevance to this compound Studies |

| Molecular Dynamics (MD) | Simulate the binding process and conformational dynamics of the enzyme-substrate complex. | Predicting the binding pose of this compound in a protease active site and identifying key stabilizing interactions. nih.gov |

| QM/MM | Model the chemical reaction of peptide bond cleavage. | Elucidating the transition state and reaction pathway for the hydrolysis of this compound. |

| Kinetic Modeling | Fit experimental data to complex kinetic models to determine rate constants. | Analyzing progress curves from enzymatic assays to understand the detailed kinetic mechanism of the protease. acs.org |

Development of Next-Generation Chromogenic/Fluorogenic Substrates Inspired by this compound

The peptide sequence Leu-Val-Leu-Ala serves as a valuable scaffold for designing new and improved protease substrates. The knowledge gained from studying its interactions can guide the development of next-generation tools for research and diagnostics.

The evolution of protease substrates has moved from simple amino acid derivatives to more specific peptide sequences. tandfonline.com this compound belongs to a generation of substrates designed to mimic the natural cleavage sites of specific proteases, thereby increasing selectivity. tandfonline.com The next step in this evolution is the creation of substrates with enhanced physical properties and novel reporting capabilities.

Enhanced Fluorogenic Substrates: While pNA is a reliable chromophore, its signal intensity can be limiting. tandfonline.com A significant area of development is the replacement of the pNA group with advanced fluorophores. For example, coumarin-based leaving groups like 7-amino-4-methylcoumarin (B1665955) (AMC) or bifunctional coumarins (ACC) offer enhanced fluorescence yields, allowing for more sensitive detection of proteolytic activity. pnas.orgacs.org The peptide sequence of this compound can be coupled to these fluorophores to create highly sensitive probes for specific proteases.

Substrates with Non-Canonical Amino Acids: To improve selectivity and resistance to non-specific degradation, non-canonical amino acids can be incorporated into the peptide sequence. mdpi.com For example, replacing a key residue in the Leu-Val-Leu-Ala sequence with an unnatural analog could fine-tune its specificity for a target protease while reducing its cleavage by other enzymes present in a complex biological sample. nih.gov

Multiplexed Substrates: Future substrates could be designed for multiplexed assays by using different fluorophores with distinct excitation and emission spectra. A library of substrates based on the this compound sequence, each with a different fluorescent tag, could be used to simultaneously profile the activity of multiple proteases in a single sample.

| Substrate Generation | Reporter Group | Key Feature | Advantage over Previous Generation |

| First Generation | p-Nitroaniline (pNA) | Single amino acid (e.g., H-Leu-pNA) | Chromogenic signal upon cleavage. tandfonline.com |

| Second Generation | p-Nitroaniline (pNA) | Peptide sequence (e.g., this compound) | Increased selectivity by mimicking natural substrates. tandfonline.com |

| Next Generation | Fluorophores (e.g., AMC, ACC) | Peptide sequence with optimized reporter | Higher sensitivity, potential for real-time imaging and HTS. nih.govpnas.org |

Exploration of this compound in Novel Biochemical Assay Formats and Research Paradigms

The versatility of the this compound substrate allows for its incorporation into innovative assay formats that push the boundaries of traditional enzymology.

High-Throughput Screening (HTS): The chromogenic nature of this compound makes it suitable for HTS campaigns to identify new protease inhibitors. chemimpex.com Assays can be performed in multi-well plate formats, allowing for the rapid screening of large compound libraries. acs.orgnih.gov

Cell-Based Assays: While pNA-based substrates are typically used with purified enzymes or cell lysates, modifications could enable their use in living cells. By attaching a cell-penetrating peptide (CPP), the substrate could be delivered into the cytoplasm to report on intracellular protease activity. mdpi.com

Peptide Beacons: The core peptide sequence can be integrated into more complex probe designs, such as "hairpin peptide beacons." biosyn.com In this format, the peptide substrate links two self-complementary peptide nucleic acid (PNA) arms, with a fluorophore on one arm and a quencher on the other. In its hairpin conformation, the fluorescence is quenched. Proteolytic cleavage of the peptide linker separates the fluorophore and quencher, leading to a strong fluorescence signal. biosyn.com This design provides a high signal-to-background ratio and can be adapted for detecting specific proteases. For example, this compound could be used as the cleavable linker for a protease that recognizes this sequence.

These advanced research avenues demonstrate that this compound is more than just a simple laboratory reagent. It is a key tool that, when combined with modern biophysical and computational techniques, continues to facilitate a deeper understanding of protease function and enables the development of novel biochemical applications.

Q & A

Q. How can researchers validate the specificity of antibodies raised against this compound conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.